
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone
Übersicht
Beschreibung
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a natural compound isolated from the herbs of Polygonum jucundum . It has a molecular formula of C19H24O9 and a molecular weight of 396.39 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chromone backbone with a glucose moiety attached at the 8-position and a 1-methylpropyl group at the 2-position . The compound also features two hydroxyl groups at the 5 and 7 positions .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone .Wissenschaftliche Forschungsanwendungen
Chromone Glycosides in Traditional Medicine
Chromone glycosides, including compounds like 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, have been isolated from various plants and evaluated for their potential medicinal properties. For instance, chromone glycosides extracted from cloves (Eugenia caryophyllata) and Hypericum japonicum have been studied for their potential use in traditional medicine and pharmacology (Zhang & Chen, 1997) (Wu et al., 1998).
Chromones in Aloe Vera and Other Plants
Several studies have focused on isolating and identifying chromone components from Aloe vera and other plants. These studies are significant for understanding the chemical diversity of plant species and their potential pharmacological applications. For example, research has identified various chromone components in Aloe vera, which could have implications for its use in herbal remedies and skincare products (Okamura et al., 1996) (Okamura et al., 1997).
Potential Biological Activities
The biological activities of chromone derivatives have been a subject of interest. For instance, some chromone components isolated from Aloe vera have been tested for their inhibitory action against tyrosine oxidation, indicating potential biological activities that could be relevant for therapeutic applications (Wu et al., 2012).
Structural Analysis and Chemical Studies
Chemical and structural analyses of chromone glycosides, such as those extracted from Chinese herbs, are crucial for understanding their properties and potential uses. These studies often involve advanced spectroscopic techniques and contribute to the field of natural product chemistry (Yue, 2003).
Eigenschaften
IUPAC Name |
2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFXIOYCKIEP-MCSKSXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



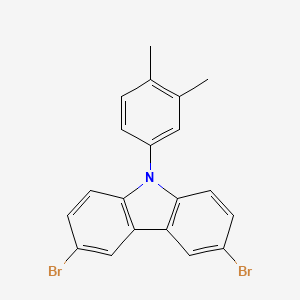


![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
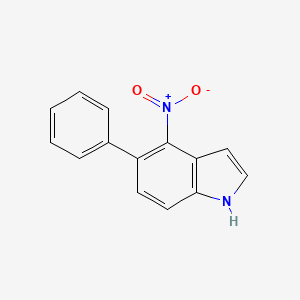

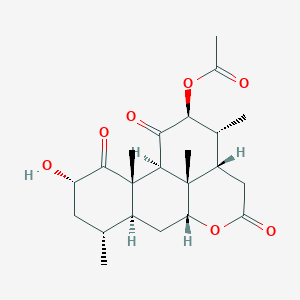
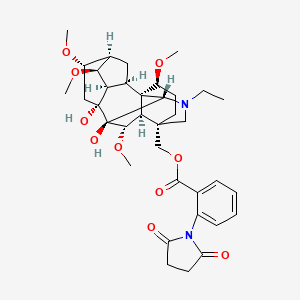
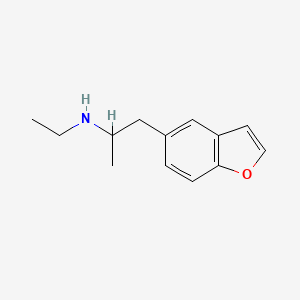
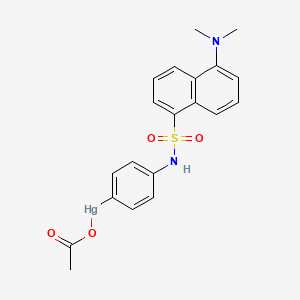
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
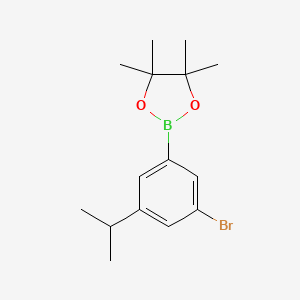
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)
